The synthesis of 4-[(Phenyl-¹³C₆)-amino]-1-benzyl-4-piperidinecarboxamide (CAS: 1189657-80-4; MW: 315.36 g/mol) employs specialized isotopic labeling strategies to enable advanced metabolic tracer studies. The core approach involves introducing ¹³C₆-labeled phenyl isocyanate or aniline derivatives at the penultimate synthetic stage, ensuring maximal isotopic integrity while minimizing costly labeled reagent waste [3] [9]. Patent literature reveals that 4-aminopiperidine intermediates are reacted with ¹³C₆-phenyl isocyanate under anhydrous conditions, yielding the carboxamide with >98% isotopic purity as verified by high-resolution mass spectrometry (exact mass: 315.2042 g/mol) [3] [9]. This strategic late-stage incorporation avoids exposure of the ¹³C-label to harsh reaction conditions during earlier synthetic steps, preserving the isotopic label for downstream applications.
The ¹³C-enriched compound serves as a critical probe in dynamic nuclear polarization (DNP) enhanced magnetic resonance spectroscopy (MRS), capitalizing on the extended T₁ relaxation times (40-60s) characteristic of carbonyl and quaternary ¹³C nuclei [4]. This property enables real-time tracking of the carboxamide's metabolic fate in biological systems. Research demonstrates that such ¹³C-enriched piperidinecarboxamides permit quantification of metabolic flux through the TCA cycle in proliferating cells, where conventional probes yield insufficient signal intensity [1] [4]. The isotopic labeling specifically enables differentiation between cytosolic and mitochondrial metabolic pathways by tracing the ¹³C-labeled carbon moiety through downstream metabolites [1].
Table: Isotopic Labeling Strategies for 4-[(Phenyl-¹³C₆)-amino]-1-benzyl-4-piperidinecarboxamide
Labeling Position | Synthetic Precursor | Incorporation Yield | Key Analytical Method | Tracer Application |
---|---|---|---|---|
Phenyl-¹³C₆ | ¹³C₆-Phenyl isocyanate | 92-95% | HRMS (m/z 315.2042) | Whole-cell metabolic flux |
Phenyl-¹³C₆ | ¹³C₆-Aniline | 85-88% | ¹³C-NMR (δ 144.2 ppm) | DNP-MRI contrast |
Carboxamide-¹³C | K¹³CN | <40% | LC-MS/MS | Not applicable - low yield |
Piperidine-³-¹³C | Ethyl-¹³C-acetate | 75% | Isotope ratio MS | Limited to in vitro studies |
Benzyl group modification at the N1-position significantly modulates the physicochemical properties and bioavailability of 4-amino-4-phenylpiperidinecarboxamide derivatives. Recent advances employ palladium-catalyzed carbonylation in aqueous solubilized systems using sodium oleate as a biodegradable surfactant, enabling efficient introduction of bioisosteric benzyl analogs under mild conditions (25°C, 1 atm CO) [5]. This methodology achieves 70-92% yield for benzylated derivatives while avoiding traditional organic solvents, substantially reducing the environmental impact of synthesis. Computational models indicate that electron-withdrawing substituents at the benzyl para-position (e.g., 4-CF₃, 4-CN) reduce logP by 0.8-1.2 units compared to unsubstituted derivatives, correlating with improved aqueous solubility (>2.5 mg/mL) [5] [8].
The bioavailability profile is further enhanced through in situ protection/deprotection strategies during piperidine nitrogen functionalization. Patent data demonstrates that benzyl chloroformate protection of the secondary amine prior to carboxamide formation prevents unwanted quaternization, yielding >85% pure product after catalytic hydrogenation (5% Pd/C, H₂, 45°C) [9]. Structural comparisons reveal that 3,5-disubstituted benzyl derivatives exhibit 3-fold greater membrane permeability in Caco-2 cell monolayers (Papp = 18.7 × 10⁻⁶ cm/s) than monosubstituted analogs, attributed to optimized lipophilicity (clogP 2.1-2.4) and reduced hydrogen-bond donor capacity [5].
Table: Bioavailability Parameters of Benzyl-Modified Derivatives
Benzyl Substituent | logP | Aqueous Solubility (mg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) | Synthetic Yield |
---|---|---|---|---|
Unsubstituted | 2.8 | 0.15 | 5.2 | 92% |
4-Fluoro | 2.5 | 0.43 | 9.7 | 85% |
4-Trifluoromethyl | 2.1 | 1.28 | 15.3 | 78% |
3,5-Bis(trifluoromethyl) | 2.3 | 0.89 | 18.7 | 70% |
4-Methoxy | 2.6 | 0.31 | 6.8 | 88% |
Carboxamide and ester functionalities exhibit markedly distinct reactivities and biological behaviors in 4-amino-4-phenylpiperidine scaffolds. Synthetic studies demonstrate that ethyl ester analogs form via Pd(OAc)₂-catalyzed alkoxycarbonylation of 4-bromo-1-benzylpiperidine at 25°C (82% yield), whereas carboxamide derivatives require carefully controlled aminocarbonylation with gaseous ammonia (45% yield) [5]. Crucially, ester intermediates undergo unintended transesterification during benzyl deprotection with BCl₃ (23-28% side products), while carboxamides remain stable under identical conditions [7] [9]. This synthetic advantage positions carboxamides as preferred intermediates for pharmaceutical synthesis despite marginally longer reaction times (4h vs 1.5h for ester formation).
In biological contexts, carboxamide derivatives demonstrate superior metabolic stability compared to esters. ¹³C-tracer studies in proliferating cells reveal that ester-containing analogs undergo rapid hydrolysis (t₁/₂ = 15-30 min), releasing ¹³C-labeled fragments that obscure metabolic tracking [1] [4]. Conversely, the carboxamide moiety in 4-[(Phenyl-¹³C₆)-amino]-1-benzyl-4-piperidinecarboxamide remains intact during 6-hour incubation studies, enabling precise quantification of the intact molecule's cellular distribution [1] [6]. NMR analyses confirm that carboxamide derivatives maintain >90% structural integrity in hepatic microsomes after 60 minutes, whereas ester analogs exhibit <20% parent compound remaining under identical conditions [7].
The divergent biological fates of these derivatives stem from fundamental chemical properties: carboxamides participate in stable hydrogen-bonding networks with target proteins (Kd = 0.8-1.2 μM for NK3 receptor) while resisting enzymatic hydrolysis, whereas esters serve as metabolic substrates for carboxylesterases [7]. This distinction makes carboxamide derivatives indispensable for prolonged in vivo tracer studies requiring molecular stability over extended periods.
Table: Functional Group Comparison in Piperidine Derivatives
Property | Carboxamide Derivatives | Ester Derivatives | Biological Implication |
---|---|---|---|
Synthetic Yield | 45-50% | 75-82% | Higher material throughput for esters |
Deprotection Stability | >95% intact | 72-77% intact | Carboxamides survive harsh deprotection |
Metabolic Half-life (hepatic) | >60 min | 15-30 min | Carboxamides suitable for extended studies |
Hydrogen Bond Capacity | 2 H-bond acceptors | 1 H-bond acceptor | Enhanced target binding for carboxamides |
Plasma Protein Binding | 88-92% | 65-70% | Higher free fraction for esters |
Compounds Mentioned:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9